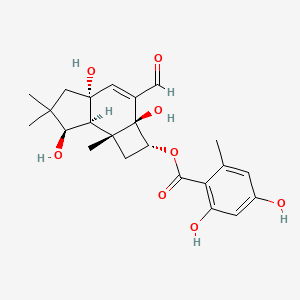

melledonal A

Description

Melledonal A is a protoilludane-type sesquiterpene aryl ester isolated from Armillaria fungal species, particularly A. mellea and A. ostoyae. Structurally, it belongs to a class of natural products characterized by a tricyclic 5-6-4 protoilludane alcohol core esterified with orsellinic acid or its derivatives . This compound has demonstrated notable antimicrobial activity against Bacillus cereus and Bacillus subtilis in bioautographic assays, though it lacks significant cytotoxicity against human cancer cell lines . Its biosynthesis and ecological role in Armillaria species remain under investigation, but studies suggest it may contribute to fungal pathogenicity in forest ecosystems .

Properties

CAS No. |

103847-15-0 |

|---|---|

Molecular Formula |

C23H28O8 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

[(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C23H28O8/c1-11-5-13(25)6-14(26)16(11)19(28)31-15-8-21(4)17-18(27)20(2,3)10-22(17,29)7-12(9-24)23(15,21)30/h5-7,9,15,17-18,25-27,29-30H,8,10H2,1-4H3/t15-,17-,18-,21-,22+,23+/m1/s1 |

InChI Key |

BYWJNFQCWYEWHX-KLMFUOAUSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3[C@H](C(C4)(C)C)O)O)C=O)O)C)O)O |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4(C3C(C(C4)(C)C)O)O)C=O)O)C)O)O |

Origin of Product |

United States |

Preparation Methods

Melledonal A is typically isolated from the fungus Armillaria mellea. The synthetic route involves the esterification of protoilludanol alcohol with orsellinic acid . The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process.

Chemical Reactions Analysis

Melledonal A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Melledonal A has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a synthetic intermediate. In biology, it is investigated for its antimicrobial and cytotoxic activities . In medicine, it shows promise as a potential therapeutic agent due to its bioactive properties. Industrial applications include its use as a natural product in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of melledonal A involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors involved in various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular functions such as signal transduction and gene expression .

Comparison with Similar Compounds

Cytotoxicity

Antimicrobial Activity

Phytotoxicity

- Melleolide D + Melledonal C (1:1) : Synergistically inhibits growth of P. balsamifera (2.2-fold biomass reduction) and P. sylvestris (28-fold survival decrease) at 0.5% concentration .

- This compound: No direct phytotoxic effects reported.

Tabulated Comparison

Key Research Findings and Implications

Ecological Role : Melledonal C and melleolide D are critical in Armillaria pathogenicity, disrupting plant cell integrity and water retention .

Therapeutic Potential: While this compound lacks cytotoxicity, its antimicrobial properties suggest utility in combating Gram-positive infections.

Structural-Activity Relationship : Chlorination (melledonal C) enhances antimicrobial breadth, while hydroxylation (melleolide D) correlates with phytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.